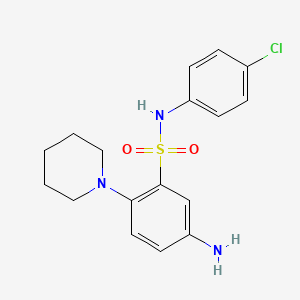

5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide

Description

5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide is a sulfonamide derivative characterized by a piperidine ring at position 2 of the benzene core and a 4-chloro-phenyl substituent on the sulfonamide nitrogen. The piperidine moiety enhances lipophilicity and may influence binding interactions with biological targets, such as carbonic anhydrases (hCAs), while the 4-chloro-phenyl group contributes to steric and electronic modulation .

Properties

IUPAC Name |

5-amino-N-(4-chlorophenyl)-2-piperidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O2S/c18-13-4-7-15(8-5-13)20-24(22,23)17-12-14(19)6-9-16(17)21-10-2-1-3-11-21/h4-9,12,20H,1-3,10-11,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURBEKRBQPXBGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide is a type of aminopyrazole. Aminopyrazoles are advantageous frameworks that provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases. Therefore, it’s likely that this compound also targets similar receptors or enzymes.

Mode of Action

For instance, in 2006, Goldstein and coworkers designed and synthesized a new series of highly selective p38MAPK inhibitors with a 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones scaffold. X-ray crystallography of these new derivatives bound in the ATP binding pocket of unphosphorylated p38a was used to optimize the potency and physicochemical properties. It’s plausible that this compound might interact with its targets in a similar way.

Biochemical Pathways

Aminopyrazoles are known to affect various biochemical pathways due to their interaction with different kinases and enzymes. These interactions can lead to a cascade of downstream effects that can alter cellular functions.

Biological Activity

5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with sulfonyl chlorides. The following general procedure is often employed:

-

Reagents :

- Piperidine derivative

- 4-chlorobenzenesulfonyl chloride

- Base (e.g., Na2CO3) for pH adjustment

-

Procedure :

- Dissolve the piperidine derivative in a solvent (e.g., water or ethanol).

- Gradually add the sulfonyl chloride while maintaining the pH.

- Stir the mixture for several hours and monitor the reaction via Thin Layer Chromatography (TLC).

- Isolate the product through filtration and washing.

Antibacterial Activity

Research indicates that compounds containing the piperidine nucleus exhibit notable antibacterial properties. The synthesized derivatives, including this compound, were evaluated against various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.

Table 1: Antibacterial Activity of Synthesized Compounds

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Salmonella typhi | 15 | 12.5 |

| E. coli | 10 | 20.0 | |

| Pseudomonas aeruginosa | 8 | 25.0 | |

| Staphylococcus aureus | 12 | 18.0 |

The compound showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects against other strains .

Enzyme Inhibition

The compound also demonstrated significant enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease.

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Acetylcholinesterase | 2.14 ± 0.003 |

| Urease | 0.63 ± 0.001 |

These results suggest that the compound may have therapeutic potential for conditions involving cholinergic dysfunction or urease-related disorders .

The biological activity of this compound can be attributed to its structural features that facilitate binding to target proteins:

- Bovine Serum Albumin (BSA) Binding : Studies have shown that the compound binds effectively to BSA, indicating potential for drug delivery applications.

- Molecular Docking Studies : Computational analyses suggest interactions with key amino acids in target enzymes, enhancing its inhibitory effects on AChE and urease .

Case Studies

In a recent study, researchers synthesized a series of derivatives based on the sulfonamide structure, evaluating their pharmacological properties in vitro. Among these, the compound exhibited one of the highest activities against AChE and urease, highlighting its potential as a lead compound for further development in treating neurological disorders and infections linked to urease-producing bacteria .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features of 5-Amino-N-(4-chloro-phenyl)-2-piperidin-1-yl-benzenesulfonamide with related sulfonamides:

Key Observations :

- Piperidine vs. Morpholine: Piperidine’s six-membered ring (vs.

- Chloro vs. Methoxy Substituents : The 4-chloro-phenyl group in the target compound offers steric bulk and electron-withdrawing effects, contrasting with the electron-donating methoxy group in SC-350715, which enhances solubility .

- Enzyme Inhibition : Pyrazole-containing analogs (e.g., Compound 4) exhibit potent hCA XII inhibition (KI = 6.2–95 nM), suggesting that substituents at position 2 critically modulate selectivity between hCA isoforms .

Carbonic Anhydrase (hCA) Inhibition Profiles

- Compound 4 : Demonstrates 2.5–13.4-fold selectivity for hCA XII over hCA IX, attributed to the pyrazole group’s interaction with hydrophobic enzyme pockets .

- Morpholine/Piperidine Analogs : Piperidine’s bulkier structure may alter binding kinetics compared to morpholine, though experimental validation is needed .

Cytotoxic Activity

- Compound 4 : Identified as a cytotoxic leader with IC50 values lower than other analogs, highlighting the role of heterocyclic substituents (e.g., pyrazole) in anticancer activity .

Q & A

Q. What are the optimized synthetic routes for 5-Amino-N-(4-chlorophenyl)-2-piperidin-1-yl-benzenesulfonamide, and how can reaction yields be improved?

Answer: The synthesis typically involves coupling a benzenesulfonamide precursor with a piperidine derivative. Key steps include:

- Sulfonylation : Reacting 5-amino-2-piperidin-1-yl-benzenesulfonyl chloride with 4-chloroaniline in a polar aprotic solvent (e.g., DMF or DCM) under inert conditions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is used to isolate the product.

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to aniline), temperature (0–5°C for sulfonylation), and solvent choice (DMF improves solubility but may require longer reaction times).

Q. Yield Enhancement Strategies :

- Use catalytic bases (e.g., triethylamine) to neutralize HCl byproducts.

- Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), piperidine protons (δ 1.5–2.8 ppm), and NH₂ resonance (δ 5.2–5.6 ppm, broad singlet).

- ¹³C NMR : Sulfonamide carbonyl (δ ~125–130 ppm), piperidine carbons (δ 20–50 ppm).

- Mass Spectrometry (MS) : ESI-MS typically shows [M+H]⁺ peaks at m/z ~406 (calculated for C₁₇H₁₉ClN₃O₂S).

- IR : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and NH₂ bends (~1600 cm⁻¹).

Validation : Cross-reference spectral data with computational models (e.g., DFT) to resolve ambiguities .

Q. What preliminary assays are recommended to evaluate its biological activity?

Answer:

- Enzyme Inhibition : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based assays.

- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values).

- Binding Studies : Surface Plasmon Resonance (SPR) to measure affinity for putative targets (e.g., kinases or GPCRs).

Note : Include negative controls (e.g., unsubstituted benzenesulfonamides) to isolate structural contributions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

- Variable Substituents : Synthesize analogs with modified piperidine (e.g., morpholine substitution) or chloro-phenyl groups (e.g., fluoro or methyl substituents).

- Assay Design : Parallel testing against related targets (e.g., carbonic anhydrase II vs. IX isoforms) to identify selectivity drivers.

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses and guide rational modifications .

Q. Example SAR Table :

| Substituent (R) | IC₅₀ (nM) CA-II | IC₅₀ (nM) CA-IX | Selectivity Ratio (CA-II/IX) |

|---|---|---|---|

| 4-Cl | 15.2 | 320 | 21.1 |

| 4-F | 18.7 | 290 | 15.5 |

| 4-CH₃ | 22.4 | 450 | 20.1 |

Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Answer: Common Sources of Contradiction :

- Assay Conditions : Variability in buffer pH (e.g., carbonate vs. HEPES) or temperature (25°C vs. 37°C).

- Compound Purity : HPLC-UV/ELSD validation (>98% purity) is critical; impurities (e.g., unreacted aniline) may skew results.

- Cell Line Heterogeneity : Use authenticated cell lines (e.g., ATCC-certified) and standardized protocols (e.g., CLIA guidelines).

Q. Resolution Strategy :

Q. What advanced techniques are used to study its solid-state stability and crystallographic properties?

Answer:

- Stability Studies :

- Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.

- Thermal analysis (DSC/TGA) to identify decomposition thresholds.

- Crystallography :

- Single-crystal X-ray diffraction (Cu-Kα radiation) resolves piperidine ring conformation and sulfonamide torsion angles.

- Packing diagrams reveal intermolecular H-bonding (N–H···O=S) critical for lattice stability .

Q. How can metabolic stability and in vivo pharmacokinetics be assessed preclinically?

Answer:

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

- Pharmacokinetic (PK) Profiling :

- IV/PO Administration : Measure plasma concentration-time curves (Cmax, t₁/₂, AUC).

- Tissue Distribution : Radiolabeled compound (¹⁴C) tracked in organs.

- Metabolite ID : High-resolution MS (HRMS) and NMR to characterize Phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.